molecular formula C19H21ClFNO3 B000311 Paroxetine hydrochloride CAS No. 78246-49-8

Paroxetine hydrochloride

Cat. No. B000311
CAS RN: 78246-49-8
M. Wt: 365.8 g/mol
InChI Key: GELRVIPPMNMYGS-RVXRQPKJSA-N
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Description

Synthesis Analysis

Paroxetine hydrochloride synthesis has been explored through various methods, emphasizing the compound's complexity and the quest for efficient production processes. The synthesis involves multiple steps, including chiral separation, esterification, etherification, and hydrolysis, with total yields varying across different methods. For example, one method achieved a total yield of 41.2% starting from (±)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl piperidine (Xiu Wenhua & Wu Zhong-lian, 2006). Other synthesis approaches include asymmetric synthesis starting from 4-fluorobenzaldehyde (Marvin S. Yu et al., 2000), and a convenient synthesis method starting from 1-benzyl-4-piperidone (László Czibula et al., 2004).

Molecular Structure Analysis

The molecular structure of paroxetine hydrochloride is characterized by its trans-3,4-disubstituted piperidine compound, exhibiting crucial medicinal properties. Detailed structural analysis and methods of preparation, including pharmacokinetics, metabolism, and pharmacological effects, have been extensively documented, providing insights into its interaction mechanisms and efficacy (David Germann et al., 2013).

Chemical Reactions and Properties

Paroxetine hydrochloride's synthesis and the production of its metabolites involve complex chemical reactions, highlighting its dynamic nature and the importance of understanding its chemical properties for therapeutic applications. The synthesis of its major metabolites involves demethylenation to a catechol intermediate, followed by O-methylation (M. Segura et al., 2003).

Physical Properties Analysis

The study of paroxetine hydrochloride's physical properties, such as its hydration behavior and crystal forms, has revealed interesting aspects of its stability and interaction with water. For instance, paroxetine HCl was found to exist in anhydrous form and as a stable hemihydrate, with evidence suggesting that the anhydrous form is not anhydrate but rather a nonstoichiometric hydrate with unique characteristics (M. F. Pina et al., 2012).

Chemical Properties Analysis

The chemical properties of paroxetine hydrochloride, including its binding characteristics and inhibition profiles, contribute to its effectiveness as an antidepressant. Its selective inhibition of serotonin reuptake and interaction with the serotonin transporter complex are critical to its antidepressant activity (Estelle Habert et al., 1985).

Scientific Research Applications

  • Nasal Drug Delivery for Brain Targeting :

    • Paroxetine has been explored for intranasal delivery to target the brain more effectively. This method potentially offers quicker onset of action and higher concentrations reaching the brain, which could be beneficial in treating depression and other mental health conditions (Thakkar, Vaghela, & Patel, 2021).
  • Treatment of Irritable Bowel Syndrome (IBS) :

    • Paroxetine has shown efficacy in treating refractory IBS, improving patient symptoms and emotional states (Ren, 2012).
  • Use in Stroke and Post-Stroke Conditions :

    • Paroxetine has been studied for its effects on patients with depression after cerebral stroke, showing positive outcomes in improving negative mood and reducing adverse effects compared to other treatments (Fu & Meng, 2018).
  • Nanoemulsion for Enhanced Drug Delivery :

    • Development of a paroxetine-loaded nanoemulsion for intranasal delivery has been researched. This approach aims to improve drug bioavailability and manage depression more effectively (Pandey et al., 2016).
  • Modulation of Inflammatory Response :

    • Paroxetine differentially modulates inflammatory responses, such as TNFα and IL-6 production, in mouse macrophages. This finding suggests a role for paroxetine in modulating inflammation, which could have implications for treating conditions linked to inflammation (Durairaj, Steury, & Parameswaran, 2015).
  • Environmental Risk Assessment :

    • The environmental impact of paroxetine has been assessed, particularly its fate and effects in aquatic environments. This research is crucial for understanding the ecological footprint of pharmaceuticals (Cunningham, Constable, & Hannah, 2004).
  • Formulation and Characterization Studies :

    • Various studies have focused on the formulation and characterization of paroxetine in different delivery systems, such as orodispersible tablets and controlled-release formulations, to enhance its efficacy and tolerability (Jamakandi et al., 2016).

Safety And Hazards

Paroxetine may cause side effects such as drowsiness, dry mouth, loss of appetite, sweating, trouble sleeping, and sexual dysfunction . Serious side effects may include suicidal thoughts in those under the age of 25, serotonin syndrome, and mania . It is recommended not to use paroxetine within 14 days before or 14 days after you have used an MAO inhibitor .

properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELRVIPPMNMYGS-RVXRQPKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61869-08-7 (Parent)
Record name Paroxetine hydrochloride [USP]
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DSSTOX Substance ID

DTXSID50228914
Record name Paroxetine hydrochloride [USP]
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Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Paroxetine hydrochloride

CAS RN

78246-49-8, 130855-16-2, 110429-35-1
Record name Paroxetine hydrochloride
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Record name Paroxetine hydrochloride [USP]
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Record name Paroxetine hydrochloride, (+/-)-
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Record name Paroxetine hydrochloride
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Record name Paroxetine hydrochloride [USP]
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Record name Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride, hydrate (2:2:1), (3S,4R)
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Record name Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride (1:1), (3S,4R)
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Record name PAROXETINE HYDROCHLORIDE ANHYDROUS
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Record name PAROXETINE HYDROCHLORIDE, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,860
Citations
D Germann, G Ma, F Han, A Tikhomirova - Profiles of Drug Substances …, 2013 - Elsevier
… The literature reports significantly different melting ranges for paroxetine hydrochloride likely due to polymorphism or pseudopolymorphism associated with this molecule. The Merck …
Number of citations: 19 www.sciencedirect.com
JA Roscoe, GR Morrow, JT Hickok, KM Mustian… - Breast cancer research …, 2005 - Springer
Background. Fatigue can significantly interfere with a cancer patient’s ability to fulfill daily responsibilities and enjoy life. It commonly co-exists with depression in patients undergoing …
Number of citations: 281 link.springer.com
CG McMahon, K Touma - International journal of impotence research, 1999 - nature.com
… ’ administration of paroxetine hydrochloride in the drug … 1997, with oral paroxetine hydrochloride, a selective serotonin re-… A) were initially treated with paroxetine hydrochloride 20 …
Number of citations: 107 www.nature.com
CG McMAHON, K TOUMA - The Journal of urology, 1999 - auajournals.org
… We evaluate the efficacy of paroxetine hydrochloride as needed for the treatment of … cross-over comparative studies of paroxetine hydrochloride and placebo. Patients were heterosexual…
Number of citations: 225 www.auajournals.org
V Stearns, C Isaacs, J Rowland, J Crawford, MJ Ellis… - Annals of …, 2000 - Elsevier
… In summary, the data from this pilot trial strongly suggest that paroxetine hydrochloride is an effective therapy for hot flashes in breast cancer survivors. We are now conducting a …
Number of citations: 298 www.sciencedirect.com
A Önal, EŞ Kepekçi, A Öztunç - Journal of AOAC International, 2005 - academic.oup.com
Simple, sensitive, and accurate visible spectrophotometric methods are described for the determination of paroxetine hydrochloride (PA) in tablets. Among them, the first 3 methods are …
Number of citations: 66 academic.oup.com
E Di Girolamo, C Di Iorio, P Sabatini, L Leonzio… - Journal of the American …, 1999 - jacc.org
… The purpose of the study was to determine whether the well tolerated serotonin reuptake inhibitor paroxetine hydrochloride could prevent vasovagal syncope in patients resistant to or …
Number of citations: 396 www.jacc.org
CU Pae, A Misra, BJ Ham, C Han… - Expert Opinion on …, 2010 - Taylor & Francis
… paroxetine hydrochloride at a dose of 20 mg. In this study, the paroxetine mesylate was almost bioequivalent to paroxetine hydrochloride in … comparable to paroxetine hydrochloride in a …
Number of citations: 13 www.tandfonline.com
PC Buxton, IR Lynch, JM Roe - International journal of pharmaceutics, 1988 - Elsevier
… carried out on compressed compacts prepared from a mixture of paroxetine hydrochloride … containing 10% or more of paroxetine hydrochloride. In other experiments we have observed …
Number of citations: 34 www.sciencedirect.com
N Erk, I Biryol - Die Pharmazie-An International Journal of …, 2003 - ingentaconnect.com
The antidepressant agent paroxetine hydrochloride (POT) was studied by cyclic voltammetry (CV), differential pulse voltammetry (DPV) and osteryoung square wave voltammetry (…
Number of citations: 40 www.ingentaconnect.com

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